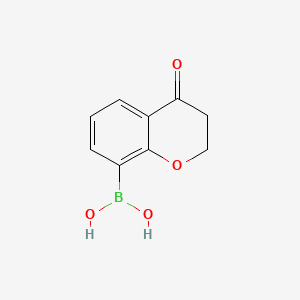

(4-Oxochroman-8-yl)boronic acid

Description

Properties

IUPAC Name |

(4-oxo-2,3-dihydrochromen-8-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,12-13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWTZJWYEXNNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C(=O)CCO2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Example :

Optimization Challenges

-

Steric hindrance : The chroman scaffold’s fused ring system may reduce coupling efficiency. Increasing catalyst loading (up to 10 mol%) improves yields.

-

Deboronation risk : Acidic or protic conditions during workup can hydrolyze the boronic acid. Neutral pH and rapid purification (e.g., prep-TLC) are critical.

Transmetalation from Organometallic Reagents

This classical approach involves reacting a chroman-derived Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis.

Procedure

Limitations

-

Sensitivity : Organolithium intermediates require strict anhydrous conditions.

-

Functional group tolerance : The ketone at C4 may necessitate protection (e.g., as a ketal).

Direct Boronation via Electrophilic Substitution

Electrophilic borylation employs boron trihalides (e.g., BBr₃) with a Lewis acid (e.g., AlCl₃) to introduce boron directly into the chroman ring.

Mechanism

-

Activation : BBr₃ coordinates to AlCl₃, generating a strong electrophile (BBr₂⁺).

-

Substitution : Electrophilic attack at C8 of chroman, followed by hydrolysis.

Conditions :

Pinacol Boronate Ester Hydrolysis

Boronate esters (e.g., pinacol esters) serve as stable precursors that are hydrolyzed to boronic acids under acidic or oxidative conditions.

Synthesis of Pinacol Ester

Hydrolysis to Boronic Acid

Reductive Amination-Mediated Boronation

A novel approach adapted from patent CN104277060A involves nitration, esterification, and hydrogenation to install the boronic acid group.

Stepwise Procedure

-

Nitration : Treat 4-oxochroman-8-carboxylic acid with HNO₃/H₂SO₄ at 0–10°C to yield 8-nitro-4-oxochroman.

-

Esterification : React with methanol/HCl to form methyl 8-nitro-4-oxochroman-8-carboxylate.

-

Reduction : Hydrogenate over Pd/C (1 atm H₂) in MeOH/HCl to reduce nitro to amine, followed by boronation.

Yield : 65–72% over three steps.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Suzuki-Miyaura | High functional group tolerance | Requires expensive Pd catalysts | 60–75% |

| Transmetalation | No transition metals | Sensitive to moisture/oxygen | 45–60% |

| Direct Boronation | Single-step | Low regioselectivity | 40–55% |

| Pinacol Ester Route | Stable intermediates | Multi-step synthesis | 70–85% |

| Reductive Amination | Scalable for industry | Lengthy optimization required | 65–72% |

Chemical Reactions Analysis

Types of Reactions

(4-Oxochroman-8-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, amines, and other reduced forms.

Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

(4-Oxochroman-8-yl)boronic acid and its derivatives have been investigated for their anticancer properties. Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs by modifying their selectivity and pharmacokinetic profiles. For instance, the introduction of boronic acid moieties into bioactive molecules has shown promising results in improving their therapeutic effects against multiple myeloma, similar to the FDA-approved drug bortezomib, which is a boronic acid derivative .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Boronic acids are known to inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria. This inhibition is crucial for developing new antibiotics effective against resistant strains of Gram-negative bacteria . The ability of this compound to form stable complexes with these enzymes makes it a candidate for further exploration in antibiotic development.

Inhibition of Enzymatic Activity

Research has highlighted the role of boronic acids in modulating enzymatic activities. They can act as reversible inhibitors for various enzymes, including proteases and kinases, making them valuable tools in biochemical research and therapeutic applications . The specific interactions between this compound and target enzymes could lead to the development of novel inhibitors with enhanced selectivity and reduced side effects.

Cellular Mechanisms

Boron-containing compounds have been shown to influence cellular processes such as apoptosis and cell proliferation. Studies suggest that this compound may interact with cellular receptors or signaling pathways, potentially leading to new therapeutic strategies for diseases characterized by dysregulated cell growth .

Material Science Applications

Polymer Chemistry

In addition to its biological applications, this compound can be utilized in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced mechanical strength and thermal stability, making them suitable for various industrial applications . The incorporation of boron into polymer matrices can also improve their functionality, such as responsiveness to environmental stimuli.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the efficacy of this compound derivatives against cancer cell lines | Showed significant cytotoxic effects comparable to established drugs like bortezomib |

| Enzyme Inhibition Study | Investigated the inhibitory effects on β-lactamase enzymes | Confirmed strong inhibition, suggesting potential as a lead compound for antibiotic development |

| Polymer Synthesis Research | Developed new boron-containing polymers using this compound | Resulted in materials with improved mechanical properties and thermal stability |

Mechanism of Action

The mechanism of action of (4-Oxochroman-8-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzopyran moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Electronic Properties

- (4-Oxochroman-8-yl)boronic Acid vs. For instance, 3-AcPBA and 4-MCPBA (structurally similar to phenylboronic acid) have pKa values >8.5, making them less effective at physiological pH (7.4) . In contrast, this compound’s ketone group may reduce pKa, enhancing its reactivity under biological conditions.

Comparison with 6-Hydroxynaphthalen-2-yl Boronic Acid :

Both compounds feature fused aromatic rings, but the chroman system in this compound may improve solubility in polar solvents due to the oxygen atom in the pyran ring. However, hydroxyl groups in 6-hydroxynaphthalen-2-yl boronic acid contribute to hydrogen bonding, which can enhance target binding .

Solubility and Stability

- Precipitation Challenges : Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitate in RPMI culture medium, limiting in vitro testing . The chroman ring in this compound may mitigate this issue due to increased polarity.

- Hydrolysis Resistance : Boronic esters like RB(Epin) and R(Bpai) exhibit enhanced stability via steric protection . While this compound lacks such protection, its cyclic structure could reduce hydrolysis rates compared to linear analogs.

Key Research Findings and Data Gaps

- pKa and Binding Affinity : Experimental pKa values for this compound are unavailable. Computational modeling (as in ) could predict its acidity and diol-binding constants relative to phenylboronic acid (pKa ~8.7) .

- Synthetic Utility : Similar to γ-lactam boronic esters , this compound could serve as a building block for Suzuki-Miyaura couplings, though its steric environment may affect reactivity.

- Therapeutic Potential: Structural parallels to combretastatin analogs and HDAC inhibitors suggest unexplored anticancer mechanisms.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing (4-Oxochroman-8-yl)boronic acid?

Answer:

- Synthesis : Begin with protected intermediates (e.g., pinacol esters) to avoid purification challenges. Use Suzuki-Miyaura cross-coupling reactions for aromatic boronic acid synthesis, ensuring optimal catalyst loading (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) to minimize side reactions .

- Purification : Employ silica gel chromatography under inert conditions to prevent hydrolysis. For sensitive derivatives, derivatize with diols (e.g., pinacol) to stabilize boronic acids during handling .

- Characterization : Use LC-MS/MS in MRM mode for impurity profiling (e.g., genotoxic boronic acids) with LOQ <1 ppm. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix enables on-plate esterification to prevent trimerization artifacts .

Q. What safety measures are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves (inspected for integrity) and chemical-resistant suits to prevent dermal exposure. Use goggles and face shields to avoid ocular contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. For powdered forms, use HEPA-filtered enclosures .

- Decontamination : Wash contaminated surfaces with borate buffer (pH 9–10) to hydrolyze residual boronic esters .

Q. How do buffer conditions influence the diol-binding selectivity of boronic acids like this compound?

Answer:

- pH Dependency : Binding affinity peaks at pH values near the pKa of the boronic acid (typically ~8.5–9.5). Use phosphate or Tris buffers to maintain physiological pH while avoiding competing anions (e.g., citrate) .

- Secondary Interactions : Non-specific electrostatic/hydrophobic interactions with glycoproteins (e.g., RNase B) can reduce selectivity. Mitigate by adding surfactants (e.g., Tween-20) or optimizing ionic strength .

Advanced Research Questions

Q. How can this compound be integrated into covalent drug design targeting proteases?

Answer:

- Rational Design : Use substrate mimicry (e.g., peptidomimetics) to position the boronic acid moiety for nucleophilic attack by catalytic residues (e.g., Thr1 in proteasomes). Co-crystallization with target enzymes validates binding geometry .

- SAR Studies : Compare IC₅₀ values of boronic acid derivatives against aldehyde or ketone analogs to assess reversible covalent binding efficiency. For example, bortezomib (IC₅₀ = 0.6 nM) outperforms aldehyde-based inhibitors due to enhanced electrophilicity .

Q. What methodologies resolve contradictions in reported binding kinetics of boronic acids with diols?

Answer:

- Kinetic Profiling : Use stopped-flow fluorescence to measure kon/koff rates (e.g., kon for D-fructose = 1.2 × 10³ M⁻¹s⁻¹). Ensure equilibration times <10 minutes to avoid artifacts from slow conformational changes .

- Competitive Assays : Perform SPR-based competition experiments with structurally similar diols (e.g., D-glucose vs. D-mannose) to rank thermodynamic affinities .

Q. How can photoresponsive azobenzene-boronic acids enhance spatiotemporal control in drug delivery systems?

Answer:

- Photoisomerization : Design ortho-azobenzene derivatives (e.g., 2,6-dimethoxy) where E→Z isomerization under red light (λ = 630 nm) enhances diol-binding affinity by 20-fold. This enables light-triggered release of glycosylated payloads (e.g., insulin) .

- Hydrogel Integration : Covalently tether photoswitches to PEG polymers to create light-responsive hydrogels with tunable stiffness for controlled drug release .

Q. What analytical strategies overcome challenges in sequencing boronic acid-containing peptides?

Answer:

- MALDI-MS Optimization : Pre-derivatize with DHB to suppress boroxine formation. For branched peptides, use MS/MS fragmentation (CID or ETD) to resolve boronic acid clusters .

- Library Screening : Employ single-bead MALDI-MS for high-throughput sequencing of combinatorial libraries, enabling rapid identification of proteasome inhibitors .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability data for boronic acids?

Answer:

- Structural Factors : Aromatic boronic acids (e.g., phenylboronic acid) exhibit higher thermal stability (Td₅% = 220°C) than aliphatic analogs due to resonance stabilization. Substituents like methoxy groups further enhance stability by reducing oxidative degradation .

- Measurement Artifacts : TGA analyses under nitrogen vs. air yield divergent degradation pathways. Standardize inert atmospheres to isolate boronic acid-specific decomposition .

Q. How do non-specific interactions confound glycoprotein capture assays using boronic acid-functionalized surfaces?

Answer:

- Electrostatic Interference : Basic residues (e.g., lysine in avidin) interact with boronic acid surfaces at neutral pH. Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize false positives .

- Validation : Compare binding of glycosylated (e.g., RNase B) vs. non-glycosylated (e.g., RNase A) isoforms under identical conditions to confirm specificity .

Methodological Advances

Q. What computational tools predict boronic acid-diol binding affinities for sensor design?

Answer:

- QSAR Modeling : Extract Mordred descriptors (e.g., topological polar surface area, H-bond donors) from a library of 5,136 boronic acids. Apply PCA and k-means clustering to prioritize candidates with optimal steric/electronic profiles .

- MD Simulations : Simulate boronate ester transition states to identify substituents (e.g., electron-withdrawing groups) that accelerate binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.